molecular formula C17H25NO3 B1674948 Levobunolol CAS No. 47141-42-4

Levobunolol

Numéro de catalogue B1674948
Numéro CAS: 47141-42-4
Poids moléculaire: 291.4 g/mol
Clé InChI: IXHBTMCLRNMKHZ-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levobunolol is a non-selective beta-adrenergic antagonist . It is used topically in the form of eye drops to manage ocular hypertension (high pressure in the eye) and open-angle glaucoma .


Synthesis Analysis

The synthesis of Levobunolol involves the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent . Another synthesis route involves the reaction of 5-Hydroxy-7-tetralone with epichlorohydrin at reflux temperature .


Molecular Structure Analysis

Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . Its molecular formula is C17H25NO3 .


Chemical Reactions Analysis

Levobunolol is a propanolamine, a cyclic ketone, and an aromatic ether . It is a conjugate acid of a levobunolol (1+). It derives from a hydride of a tetralin .


Physical And Chemical Properties Analysis

Levobunolol has a molar mass of 291.391 g/mol . It is soluble in water and methanol and slightly soluble in ethanol .

Applications De Recherche Scientifique

Levobunolol in Cardiovascular Events Prevention

Scientific Field: Cardiovascular Medicine

Results/Outcomes: The use of Levobunolol has been associated with a reduction in cardiovascular events in patients with a history of myocardial infarction .

Levobunolol in Glaucoma Therapy

Scientific Field: Ophthalmology

Methods of Application: Levobunolol is applied topically to the eye as an ophthalmic solution .

Results/Outcomes: Levobunolol has been shown to reduce mean IOP by approximately 25-40% from baseline . In a 4-year study, levobunolol reduced mean IOP by 7.1 to 7.2 mmHg .

Levobunolol in Controlled Drug Delivery

Scientific Field: Pharmaceutical Sciences

Methods of Application: The synthesis protocol of a MIP for levobunolol involves the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent .

Results/Outcomes: The creation of a levobunolol-specific MIP allows for enhanced selectivity and efficient sample preparation .

Levobunolol in Sensing and Detection

Scientific Field: Analytical Chemistry

Methods of Application: The MIP is synthesized using a specific protocol involving various functional monomers, solvents, and cross-linking agents .

Results/Outcomes: The creation of a levobunolol-specific MIP enhances the sensing and detection capabilities .

Levobunolol in Efficient Sample Preparation

Scientific Field: Analytical Chemistry

Methods of Application: The MIP is synthesized using a specific protocol involving various functional monomers, solvents, and cross-linking agents .

Results/Outcomes: The creation of a levobunolol-specific MIP enhances the efficiency of sample preparation .

Levobunolol in Ocular Hypertension Treatment

Scientific Field: Ophthalmology

Methods of Application: Levobunolol is applied topically to the eye as an ophthalmic solution .

Results/Outcomes: Levobunolol has been shown to reduce intraocular pressure (IOP) in patients with ocular hypertension . In a 4-year study, levobunolol reduced mean IOP by 7.1 to 7.2 mmHg .

Levobunolol in Theoretical Studies

Scientific Field: Theoretical Chemistry

Methods of Application: Theoretical studies involve DFT calculations using the B97D functional along with the Pople’s split valence 6-31G (d,p) basis set .

Results/Outcomes: The analysis of structural and energetic data led to the identification of the optimal MIP synthesis parameters .

Levobunolol in Drug Discovery

Scientific Field: Drug Discovery

Methods of Application: The specific methods of application would depend on the individual patient’s condition and the prescribing doctor’s discretion .

Results/Outcomes: Levobunolol reduces both elevated and normal IOP in patients with or without glaucoma . In patients with elevated IOP, levobunolol reduces mean IOP by approximately 25-40% from baseline .

Levobunolol in Contraindications Studies

Scientific Field: Pharmacology

Methods of Application: The specific methods of application would depend on the individual patient’s condition and the prescribing doctor’s discretion .

Results/Outcomes: The use of Levobunolol can produce both systemic pulmonary and cardiovascular effects following topical application to the eye . These effects include adverse pulmonary effects (eg. bronchoconstriction, increased airway resistance), and a decrease in blood pressure and heart rate .

Levobunolol in Hypertension Treatment

Scientific Field: Cardiology

Methods of Application: Levobunolol is administered orally for the treatment of hypertension .

Results/Outcomes: The use of Levobunolol has been associated with a reduction in blood pressure in patients with hypertension .

Levobunolol in Asthma Studies

Scientific Field: Pulmonology

Methods of Application: The specific methods of application would depend on the individual patient’s condition and the prescribing doctor’s discretion .

Results/Outcomes: Levobunolol can cause breathing problems in people with asthma .

Levobunolol in Chronic Obstructive Pulmonary Disease (COPD) Studies

Scientific Field: Pulmonology

Methods of Application: The specific methods of application would depend on the individual patient’s condition and the prescribing doctor’s discretion .

Results/Outcomes: Levobunolol can cause breathing problems in people with severe COPD .

Safety And Hazards

Levobunolol should be handled with care to avoid contact with skin and eyes. It should be used in a well-ventilated area and all sources of ignition should be removed. In case of accidental ingestion or contact, medical help should be sought immediately .

Orientations Futures

Levobunolol should be stored in an upright position at room temperature, protected from light, and kept in a dry place . It should be kept out of the reach of children and pets .

Propriétés

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBTMCLRNMKHZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043833
Record name Levobunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.51e-01 g/L
Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes.
Record name Levobunolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levobunolol

CAS RN

47141-42-4
Record name Levobunolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47141-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobunolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobunolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOBUNOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209-211 °C, 209 - 211 °C
Record name Levobunolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobunolol
Reactant of Route 2
Reactant of Route 2
Levobunolol
Reactant of Route 3
Reactant of Route 3
Levobunolol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levobunolol
Reactant of Route 5
Reactant of Route 5
Levobunolol
Reactant of Route 6
Reactant of Route 6
Levobunolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.